molecular formula C18H22O5S2 B12077903 (S)-1,4-Ditosyl-2-butanol

(S)-1,4-Ditosyl-2-butanol

Katalognummer: B12077903
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: GUCGUVWRKROEGE-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1,4-Ditosyl-2-butanol is an organic compound characterized by the presence of two tosyl groups attached to a butanol backbone. The compound is of significant interest in organic synthesis due to its unique structural features and reactivity. The tosyl groups, being good leaving groups, make this compound a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,4-Ditosyl-2-butanol typically involves the tosylation of (S)-2-butanol. The process begins with the protection of the hydroxyl group of (S)-2-butanol, followed by the introduction of tosyl groups. The reaction conditions often include the use of tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1,4-Ditosyl-2-butanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The tosyl groups can be reduced to form the corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines yield amines, while elimination reactions produce alkenes.

Wissenschaftliche Forschungsanwendungen

(S)-1,4-Ditosyl-2-butanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of (S)-1,4-Ditosyl-2-butanol involves the activation of the tosyl groups, which act as good leaving groups in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in substitution reactions, the tosyl groups are replaced by nucleophiles, leading to the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1,4-Ditosyl-2-butanol: The enantiomer of (S)-1,4-Ditosyl-2-butanol, which has similar reactivity but different stereochemistry.

    1,4-Ditosyl-2-butanone: A related compound with a ketone functional group instead of a hydroxyl group.

    1,4-Ditosyl-2-butene: An unsaturated analogue with a double bond in the butanol backbone.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two tosyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of chiral molecules and complex organic compounds.

Eigenschaften

Molekularformel

C18H22O5S2

Molekulargewicht

382.5 g/mol

IUPAC-Name

(2S)-1,4-bis-(4-methylphenyl)sulfonylbutan-2-ol

InChI

InChI=1S/C18H22O5S2/c1-14-3-7-17(8-4-14)24(20,21)12-11-16(19)13-25(22,23)18-9-5-15(2)6-10-18/h3-10,16,19H,11-13H2,1-2H3/t16-/m0/s1

InChI-Schlüssel

GUCGUVWRKROEGE-INIZCTEOSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC[C@@H](CS(=O)(=O)C2=CC=C(C=C2)C)O

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(CS(=O)(=O)C2=CC=C(C=C2)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.